molecular formula C13H16N2 B8690284 1-Butyl-4-phenyl-1h-imidazole CAS No. 148902-26-5

1-Butyl-4-phenyl-1h-imidazole

Cat. No.: B8690284
CAS No.: 148902-26-5
M. Wt: 200.28 g/mol
InChI Key: TXIIYYAADGUANI-UHFFFAOYSA-N
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Description

1-Butyl-4-phenyl-1H-imidazole is an imidazole-derived compound characterized by a butyl group at the 1-position and a phenyl group at the 4-position of the heterocyclic ring. Imidazole derivatives are widely studied due to their versatile reactivity, aromatic stability, and applications in drug design, catalysis, and supramolecular chemistry . The butyl and phenyl substituents likely influence its solubility, lipophilicity, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for crystallization and biological activity .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1-butyl-4-phenyl-1H-imidazole derivatives. For instance, compounds derived from this imidazole have shown promising results against various cancer cell lines, including HepG2 (human liver cancer) and C6 (rat glioma).

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 Value (µM)
20gC615.67 ± 2.52
20gHepG258.33 ± 2.89
21bA54919.17 ± 0.43
21bMCF-718.09 ± 0.28

The data indicate that certain derivatives exhibit significant cytotoxicity, suggesting that modifications to the imidazole framework can enhance its therapeutic efficacy against cancer cells .

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that some compounds were effective in inhibiting bacterial growth, making them potential candidates for developing new antibiotics.

Table 2: Antibacterial Activity of Imidazole Derivatives

CompoundBacteriaZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20

These findings highlight the versatility of imidazole derivatives in addressing both cancer and bacterial infections .

Case Studies

Several case studies illustrate the application of this compound in drug development:

Case Study 1: IDO Inhibition

A systematic study focused on developing potent inhibitors for IDO using derivatives of imidazole showed that modifications to the structure significantly enhanced binding affinity and inhibitory potential .

Case Study 2: Anticancer Drug Development

A study evaluated a series of imidazole derivatives against various cancer cell lines using MTT assays to determine cytotoxicity levels. The results indicated that specific structural modifications led to increased potency against targeted cancer cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 2 in derivatives like 1-butyl-2-iodo-4-phenyl-1H-imidazole facilitates nucleophilic substitution (SN2 mechanisms). For example:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives for drug discovery.

  • Halogen exchange : Iodine can be replaced by other halogens under mild conditions (e.g., Cl⁻/Br⁻ in ethanol at 60°C).

Table 1: Representative Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYield (%)Reference
1-Butyl-2-iodo derivativePd(PPh₃)₄, K₂CO₃, ArB(OH)₂2-Aryl-substituted imidazole72–85
1-Butyl-2-iodo derivativeNaSH, DMF, 80°C2-Mercaptoimidazole derivative68

Electrophilic Substitution Reactions

The electron-rich imidazole ring undergoes electrophilic substitution at positions 4 and 5:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at C-5.

  • Sulfonation : SO₃ in chlorinated solvents yields sulfonated derivatives for ionic liquid synthesis .

Cyclization and Ring Expansion

1-Butyl-4-phenyl-1H-imidazole participates in cycloadditions and ring expansions:

  • 1,3-Dipolar cycloaddition : With nitrile imines, bis-heterocycles (e.g., pyrazoline-imidazole hybrids) form, showing analgesic activity (IC₅₀: 35–50 nM) .

  • Isomerization : Under acidic conditions, imidazole 3-oxides isomerize to imidazol-2-ones (e.g., hexafluoroacetone hydrate catalysis) .

Table 2: Biological Activity of Bis-Heterocyclic Derivatives

CompoundAnti-inflammatory Activity (% Edema Inhibition)Analgesic Activity (% Writhing Inhibition)
4b5864
4d6382
4g6171
Data from carrageenan-induced edema and acetic acid writhing models

Coordination Chemistry

The imidazole nitrogen atoms coordinate transition metals, forming complexes with catalytic or therapeutic potential:

  • Iron complexes : Bind heme-containing enzymes (e.g., indoleamine 2,3-dioxygenase inhibitors) .

  • Palladium complexes : Used in C–C coupling reactions (TOF: 1200 h⁻¹).

Biological Interactions

Structural analogs demonstrate target-specific interactions:

  • IDO inhibition : 4-Phenylimidazole derivatives bind heme iron and active site residues (C129, S167), achieving IC₅₀ values 10-fold lower than parent compounds .

  • Anticancer activity : Derivatives like 2-aryl-4-benzoyl-imidazoles show low nM IC₅₀ against multidrug-resistant cell lines (Table 3) .

Table 3: Cytotoxicity of Selected Imidazole Derivatives

CompoundIC₅₀ (MDA-MB-435) [nM]IC₅₀ (MDR1-Expressing) [nM]Resistance Index
5cb24 ± 230 ± 41.3
4cb38 ± 330 ± 20.8
Paclitaxel4 ± 1277 ± 4169.3
Resistance index = IC₅₀ (resistant)/IC₅₀ (sensitive)

Synthetic Methodologies

Optimized protocols highlight efficiency and scalability:

  • One-pot synthesis : Benzil + benzylamine + iodine (5 mol%) in H₂O at 80°C yields this compound (82% yield) .

  • Microwave-assisted alkylation : Reduces reaction time from 12h to 25 minutes (solvent-free, 400W) .

Stability and Tautomerism

The compound exhibits prototropic tautomerism, with equilibrium favoring N1–H tautomers in polar solvents . This dynamic behavior influences reactivity in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butyl-4-phenyl-1H-imidazole and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, derivatives can be synthesized by reacting 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole with aryl bromides (e.g., 2-bromobenzotrifluoride) under reflux conditions in toluene with a Pd catalyst. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields compounds with >90% purity. Characterization includes elemental analysis (e.g., C 76.64% calculated vs. 76.89% observed) and NMR spectroscopy . Key Parameters :

  • Reaction temperature: 80–110°C
  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂
  • Solvent: Toluene or DMF

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Signals for imidazole protons appear at δ 7.2–7.8 ppm (aromatic), while butyl chain protons resonate at δ 0.8–1.6 ppm. Coupling constants (e.g., J = 2.1 Hz for meta-substituted phenyl groups) confirm substitution patterns.
  • ¹³C NMR : Aromatic carbons appear at 120–140 ppm; the imidazole C2 carbon is typically deshielded (δ ~135 ppm).
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (aromatic, 3050–3100 cm⁻¹) validate the core structure .

Advanced Research Questions

Q. What methodologies resolve crystallographic data inconsistencies in this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement, applying twin-law corrections for non-merohedral twinning. Validate hydrogen-bonding networks via ORTEP-III graphical analysis (e.g., bond angles ±0.002 Å precision). For ambiguous electron density, employ GRAPPA -based algorithms to distinguish disorder from dynamic motion. Cross-validate with graph set analysis (Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) patterns) .

Q. How can molecular docking studies evaluate EGFR inhibition by this compound analogs?

  • Methodological Answer :

  • Docking Software : AutoDock Vina or Schrödinger Suite.
  • Protocol :

Prepare the ligand (imidazole derivative) by optimizing geometry at B3LYP/6-31G* level.

Download EGFR kinase domain (PDB ID: 1M17) and remove water molecules.

Define the active site (grid box: 20 ų centered on ATP-binding pocket).

Run 50 docking poses; select top candidates with ΔG < −8 kcal/mol.

  • Validation : Compare with experimental IC₅₀ values from in-vitro cytotoxicity assays (e.g., MTT protocol) .

Q. What strategies address discrepancies in elemental analysis data for synthesized derivatives?

  • Methodological Answer :

  • Step 1 : Verify stoichiometry via high-resolution mass spectrometry (HRMS; ±0.001 Da error).
  • Step 2 : Re-calculate combustion analysis with moisture-corrected sample weights.
  • Step 3 : Use thermogravimetric analysis (TGA) to detect solvent residues (e.g., 5% weight loss at 100°C indicates trapped DMF).
  • Example : A derivative showed C 88.04% calculated vs. 88.27% observed; HRMS confirmed the molecular ion [M+H]⁺ at 436.56 .

Q. How do substitution patterns influence hydrogen bonding and crystal packing?

  • Methodological Answer : Substituents like trifluoromethyl (CF₃) increase hydrophobicity, reducing π-π stacking. In contrast, hydroxyl groups form intermolecular O-H···N bonds (2.8–3.0 Å), stabilizing layered structures. Graph set analysis (e.g., D -type motifs) reveals chain propagation (C(6) patterns) in 4-phenyl-substituted derivatives. Crystallographic data (CCDC entries) show 1D chains for monosubstituted vs. 3D networks for disubstituted analogs .

Comparison with Similar Compounds

The following table summarizes key structural and analytical data for 1-butyl-4-phenyl-1H-imidazole and related imidazole derivatives, highlighting differences in substituents, molecular weight, and synthesis approaches.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Elemental Analysis (Calculated vs. Observed) Key Characterization Methods Reference
This compound C₁₃H₁₆N₂ 200.28 Butyl (1-position), phenyl (4-position) N/A Not explicitly reported N/A
Compound 13 (from ) C₂₉H₂₁F₃N₂ 454.49 2-Bromobenzotrifluoride substituent C: 76.64% vs. 76.89%; H: 4.66% vs. 4.69%; N: 6.16% vs. 5.84% ¹H NMR, ¹³C NMR, flash chromatography
Compound 14 (from ) C₃₂H₂₄N₂ 436.56 2-Bromonaphthalene substituent C: 88.04% vs. 88.27%; H: 5.54% vs. 5.61%; N: 6.42% vs. 6.51% ¹H NMR, ¹³C NMR
Bifonazole (from ) C₂₂H₁₈N₂ 310.39 Biphenyl-4-yl(phenyl)methyl group Not reported Single-crystal X-ray diffraction
Compound 1 (from ) C₃₁H₂₄N₂ 424.54 Naphthalen-2-yl, triphenyl substituents Not reported FT-IR, UV-Vis
Compound 3 (from ) C₃₃H₂₅N₃O 479.57 Biphenyl-4-yl, furan-2-yl substituent Not reported FT-IR, UV-Vis

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups: Compound 13 (C₂₉H₂₁F₃N₂) incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to the phenyl group in this compound . Pharmaceutical Relevance: Bifonazole (C₂₂H₁₈N₂) is a clinically used antifungal agent, where the biphenyl-methyl group optimizes target binding and bioavailability .

Synthesis and Characterization: Late-Stage Diversification: Compound 13 and 14 were synthesized via Pd-catalyzed cross-coupling, enabling regioselective modifications, whereas this compound likely requires simpler alkylation protocols . Analytical Methods: Elemental analysis discrepancies in compound 13 (e.g., N: 6.16% calc. vs.

Crystallographic Insights :

  • Bifonazole’s single-crystal X-ray structure () reveals a planar imidazole ring with intermolecular hydrogen bonding, a feature critical for its antifungal activity. Similar analyses for this compound could predict its solid-state behavior .

Properties

CAS No.

148902-26-5

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-butyl-4-phenylimidazole

InChI

InChI=1S/C13H16N2/c1-2-3-9-15-10-13(14-11-15)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3

InChI Key

TXIIYYAADGUANI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the suspension of sodium hydride (2.40 g, 60% mineral oil suspension, 60 mmol) in 30 ml of anhydrous DMF is added a solution of 4-phenylimidazole (7.21 g, 50 mmol) in 30 ml of DMF at room temperature, the resulting mixture is stirred at 70° C. 1 h, and then cooled to room temperature followed by the dropwise addition of iodobutane (9.66 g, 52.5 mmol, 1.05 eq.). The mixture is stirred at room temperature for 1 h, heated to 70° C. and stirred for an additional 8 h. The reaction mixture is cooled to room temperature, poured into 200 ml of ice-water, extracted with ethyl acetate (100 ml×3). The combined organics are washed with water, brine, dried over anhydrous sodium sulfate, filtered, evaporated at reduced pressure and purified by flash chromatography on silica gel to obtain 9.08 g of 1-butyl-4-phenylimidazole. 1H NMR (400 MHz, CDCl3) δ 7.77 (2H, d, J=7.6 Hz), 7.49 (1H, s), 7.36 (2H, t, J=7.6 Hz), 7.23(1H, m), 7.20 (1H, s), 3.95 (2H, t, J=7.2 Hz), 1.80 (2H, m), 1.36 (2H, m), 0.96 (3H, t, J=7.2 Hz); MS (+VE) m/z 201 (M+1).
Quantity
2.4 g
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reactant
Reaction Step One
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Quantity
30 mL
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solvent
Reaction Step One
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7.21 g
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.66 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the suspension of sodium hydride (2.40 g, 60% mineral oil suspension, 60 mmol) in 30 ml of anhydrous DMF is added a solution of 4-phenylimidazole (7.21 g, 50 mmol) in 30 ml of DMF at room temperature, the resulting mixture is stirred at 70° C. 1h, and then cooled to room temperature followed by the dropwise addition of iodobutane (9.66 g 52.5 mmol, 1.05 eq.). The mixture is stirred at room temperature for 1 h, heated to 70° C. and stirred for an additional 8 h. The reaction mixture is cooled to room temperature, poured into 200 ml of ice-water, extracted with ethyl acetate (100 ml×3). The combined organics are washed with water, brine, dried over anhydrous sodium sulfate, filtered, evaporated at reduced pressure and purified by flash chromatography on silica gel to obtain 9.08 g of 1-butyl-4-phenylimidazole. 1H NMR (400 MHz, CDCl3) δ 7.77 (2H, d, J=7.6 Hz), 7.49 (1H, s), 7.36 (2H, t, J=7.6 Hz), 7.23 (1H, m), 7.20 (1H, s), 3.95 (2H, t, 17.2 Hz), 1.80 (2H, m), 1.36 (2H, m), 0.96 (3H, t, J=7.2 Hz); MS (+VE) m/z 201 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.66 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

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